molecular formula C8H10N2O4S B8289027 1-(2-Nitrophenyl)ethanesulfonamide

1-(2-Nitrophenyl)ethanesulfonamide

Cat. No.: B8289027
M. Wt: 230.24 g/mol
InChI Key: ILVLQAASRSQQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitrophenyl)ethanesulfonamide (CAS: 60901-26-0; InChIKey: CSDTYWJZJMCQKN-UHFFFAOYSA-N) is a sulfonamide derivative featuring a 2-nitrophenyl substituent attached to an ethanesulfonamide backbone. Its molecular formula is C₈H₉N₂O₄S, with a molecular weight of 229.23 g/mol.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

1-(2-nitrophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-6(15(9,13)14)7-4-2-3-5-8(7)10(11)12/h2-6H,1H3,(H2,9,13,14)

InChI Key

ILVLQAASRSQQDM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares 1-(2-Nitrophenyl)ethanesulfonamide with key analogs, focusing on substituent effects and properties:

Compound Name CAS Number Molecular Formula Substituent(s) Key Properties/Applications
This compound 60901-26-0 C₈H₉N₂O₄S 2-Nitrophenyl High acidity (due to -NO₂); potential analytical use
N-(2-Methylphenyl)ethanesulfonamide 57616-26-9 C₉H₁₃NO₂S 2-Methylphenyl Electron-donating -CH₃; lower acidity; commercial availability
N-(3,5-Dimethoxyphenyl)ethanesulfonamide 106018-88-6 C₁₀H₁₅NO₄S 3,5-Dimethoxyphenyl Enhanced solubility (polar -OCH₃); steric hindrance
1-(Ethoxycarbonyl)-N-(4-methoxyphenyl)ethanesulfonamide 1417155-94-2 C₁₂H₁₇NO₅S Ethoxycarbonyl, 4-methoxyphenyl Bulky substituents; modified reactivity in synthesis
N-(2-Nitrophenyl)semicarbazide (NPSEM) - C₇H₈N₄O₃ 2-Nitrophenyl, semicarbazide Hydrazide backbone; used as a metabolite marker
Key Observations:
  • Electronic Effects : The nitro group in This compound increases the acidity of the sulfonamide proton compared to methyl or methoxy substituents, making it more reactive in deprotonation or hydrogen-bonding interactions .
  • Solubility : Methoxy-substituted analogs (e.g., 4-methoxyphenyl) exhibit higher polarity and aqueous solubility due to oxygen lone pairs, whereas nitro groups reduce solubility in polar solvents .
  • Synthetic Accessibility : Commercial availability of N-(2-nitrophenyl)ethanesulfonamide contrasts with specialized analogs like NPDNSAH (), which require custom synthesis .

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